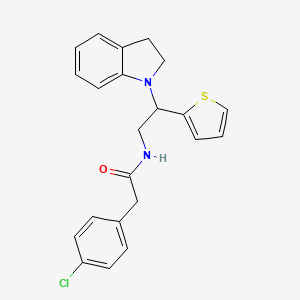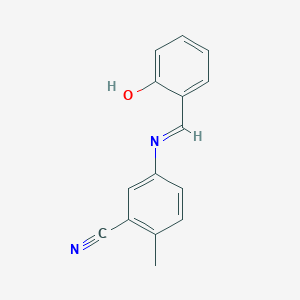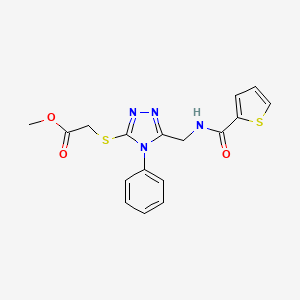
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide, also known as MPTN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTN is a nicotinamide derivative and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD), which help to reduce oxidative damage in cells.
Biochemical and Physiological Effects
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized in the laboratory. However, the limitations of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide include its low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several areas of future research for 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide. One potential direction is the investigation of its efficacy in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to exhibit anti-viral properties and could be investigated further as a potential treatment for viral infections. Additionally, the development of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide involves the reaction of 2-bromoethyl 4-methoxy-3-nitropyridine-2-carboxylate with tetrahydro-2H-pyran-4-thiol in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-14-12(3-2-6-16-14)13(17)15-7-10-20-11-4-8-19-9-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBSAZSLLQLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2977015.png)




![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2977026.png)




![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)
